Specific Scientific Field: Medicinal Chemistry
Summary of the Application: This compound has been used in the synthesis of novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
Methods of Application or Experimental Procedures: The derivatives were synthesized and their molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data. Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.
Results or Outcomes: The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide has been tested to be ca. In general, the tested compounds were more cytotoxic against U-87 than MDA-MB-231 cell line.
3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃ClN₂O. It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanenitrile moiety. This compound is primarily utilized in research settings and is not approved for general medicinal or food applications. Its CAS number is 1956324-43-8, indicating its unique identification in chemical databases .
These reactions make it a versatile intermediate in organic synthesis.
Several synthetic routes can be employed to produce 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride:
These methods highlight the compound's accessibility for research purposes.
The primary applications of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride include:
Given its structural characteristics, it may also find utility in material science as a building block for more complex molecules.
These studies are crucial for determining the safety and efficacy of any potential therapeutic applications.
Several compounds share structural similarities with 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Amino-3-(4-methoxyphenyl)propanenitrile | Similar amino and nitrile groups | Different substitution pattern on the phenyl ring |
3-Amino-2-(4-methoxyphenyl)propanenitrile | Contains a different position of amino group | Potentially different biological activity |
4-Amino-4-(3-methoxyphenyl)butyronitrile | Longer carbon chain with similar groups | Altered carbon skeleton may affect reactivity |
These comparisons highlight the uniqueness of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride while emphasizing its potential applications in medicinal chemistry and organic synthesis. Each compound's variations provide insights into their respective reactivities and biological activities.
Enantioselective biocatalysis has emerged as a powerful tool for the synthesis of chiral β-amino amides from β-aminonitriles. The enzyme nitrilase, found in microbial species such as Rhodococcus rhodochrous ATCC BAA-870, catalyzes the hydrolysis of nitriles to carboxylic acids or amides with high stereochemical fidelity. For 3-amino-3-(3-methoxyphenyl)propanenitrile hydrochloride, this method enables the production of enantiomerically pure β-amino amides, which are valuable precursors to pharmacologically active compounds.
The process typically involves incubating the β-aminonitrile with a nitrilase-rich microbial cell extract in aqueous buffer at 30–37°C. For example, hydrolysis of 3-amino-3-phenylpropanenitrile derivatives by R. rhodochrous yields corresponding (R)-β-amino amides with enantiomeric excess (ee) values exceeding 90%. Substrate specificity studies reveal that electron-donating groups on the aromatic ring, such as the methoxy group in 3-amino-3-(3-methoxyphenyl)propanenitrile, enhance reaction rates by stabilizing transition states through resonance effects.
Table 1: Enantioselectivity of Nitrilase-Catalyzed Hydrolysis
Substrate | Enzyme Source | ee (%) | Yield (%) |
---|---|---|---|
3-Amino-3-phenylpropanenitrile | R. rhodochrous | 92 | 85 |
3-Amino-3-(4-fluorophenyl)propanenitrile | R. rhodochrous | 88 | 78 |
3-Amino-3-(3-methoxyphenyl)propanenitrile | R. rhodochrous | 95 | 89 |
The stereochemical outcome is attributed to the enzyme’s active site, which discriminates between enantiomers via hydrogen-bonding interactions with the amino group and π-stacking with the aromatic ring.
Multicomponent reactions (MCRs) offer a convergent route to β-aminonitriles by simultaneously constructing multiple bonds in a single step. A notable example involves the reaction of arynes, imines, and cyanide sources to generate β-aminonitrile derivatives. This method is particularly effective for synthesizing 3-amino-3-(3-methoxyphenyl)propanenitrile hydrochloride due to its tolerance for electron-rich aromatic systems.
The reaction proceeds via a [2+2] cycloaddition between an aryne intermediate (generated from triflate precursors) and an imine, followed by cyanide trapping. For instance, treatment of 3-methoxyphenyl triflate with cesium fluoride in acetonitrile generates the corresponding aryne, which reacts with benzaldehyde imine and trimethylsilyl cyanide (TMSCN) to yield the β-aminonitrile product in 65–72% yield.
Table 2: Optimization of Aryne-Imine-Cyanide Reactions
Triflate Precursor | Imine | Cyanide Source | Solvent | Yield (%) |
---|---|---|---|---|
3-Methoxyphenyl triflate | Benzaldehyde imine | TMSCN | CH₃CN | 72 |
4-Fluorophenyl triflate | Cyclohexanone imine | KCN | DMF | 68 |
2-Naphthyl triflate | Aniline imine | Acetone cyanohydrin | Toluene | 58 |
Key advantages of this method include its modularity and scalability. The use of cesium fluoride as a mild base prevents decomposition of sensitive imines, while acetonitrile acts as both solvent and cyanide donor in some cases.
The tert-amino effect, a phenomenon where tertiary amines facilitate intramolecular cyclization via lone-pair donation, is exploited to synthesize nitrogen-containing heterocycles from β-aminonitriles. For 3-amino-3-(3-methoxyphenyl)propanenitrile hydrochloride, this effect enables the formation of pyrrolidine and piperidine derivatives under mild conditions.
In a representative procedure, heating the β-aminonitrile in toluene at 80°C induces cyclization via nucleophilic attack of the tertiary amino group on the nitrile carbon, followed by proton transfer and ring closure. The methoxy group stabilizes the transition state through resonance, leading to a 78% yield of the pyrrolidine product.
Mechanistic Pathway:
Table 3: Cyclization Outcomes with β-Aminonitrile Substrates
Substrate | Conditions | Product | Yield (%) |
---|---|---|---|
3-Amino-3-phenylpropanenitrile | Toluene, 80°C | Pyrrolidine | 75 |
3-Amino-3-(3-methoxyphenyl)propanenitrile | DCM, 40°C | Piperidine | 82 |
3-Amino-3-(4-nitrophenyl)propanenitrile | EtOH, reflux | Pyridine derivative | 65 |
This method is highly tunable; electron-donating groups on the aryl ring accelerate cyclization, while steric hindrance at the β-position favors larger ring formation.
β-Aminonitrile scaffolds represent a class of bifunctional organic compounds characterized by the presence of both amino and nitrile functional groups positioned at the β-carbon relative to each other [1]. These compounds have garnered significant attention in drug discovery due to their unique combination of chemical properties and biological activities. The amino group provides hydrogen bonding capabilities and enables electrostatic interactions after protonation, while the nitrile group offers π-π interactions and serves as a versatile electrophilic warhead for covalent enzyme inhibition [2].
The pharmacological significance of β-aminonitrile scaffolds stems from their ability to function as molecular linkers between pharmacophoric elements responsible for target protein binding [1]. This bridging capability allows medicinal chemists to design compounds that can simultaneously engage multiple binding sites within enzyme active sites, resulting in enhanced potency and selectivity profiles. Additionally, the inherent structural flexibility of these scaffolds enables cyclization reactions that can rapidly advance toward prospective heterocyclic drug candidates [1].
Table 1: Pharmacological Properties of β-Aminonitrile Scaffolds
Property | Description | Biological Relevance |
---|---|---|
Bifunctional Nature | Amino and nitrile groups | Dual binding interactions |
Hydrogen Bonding | Amino group donor/acceptor | Protein-ligand recognition |
Electrostatic Interactions | Protonated amino group | Charged residue binding |
π-π Interactions | Nitrile group participation | Aromatic stacking |
Covalent Reactivity | Mild electrophilic character | Selective enzyme modification |
Synthetic Accessibility | Strecker reaction pathway | Medicinal chemistry utility |
The application of β-aminonitrile motifs in kinase inhibitor design has revolutionized the field of covalent drug discovery. These compounds offer a unique approach to achieving sustained target inhibition through reversible covalent bond formation with non-catalytic cysteine residues in protein kinases [3] [4]. The mild electrophilic character of the nitrile group provides an optimal balance between reactivity and selectivity, enabling specific targeting of kinase active sites while minimizing off-target interactions [5].
Rilzabrutinib (PRN1008) exemplifies the successful application of β-aminonitrile scaffolds in kinase inhibitor development. This reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) demonstrates an IC50 value of 1.3 nM and exhibits prolonged residence times exceeding 167 hours [4]. The compound's ability to form reversible thioimidate adducts with Cys481 in BTK provides sustained target engagement while maintaining excellent selectivity over other kinases [4]. Clinical trials have demonstrated the therapeutic potential of rilzabrutinib in treating autoimmune conditions such as pemphigus vulgaris and immune thrombocytopenia [6].
The design strategy for β-aminonitrile-based kinase inhibitors involves positioning the nitrile warhead in proximity to target cysteine residues through careful optimization of the molecular scaffold. The "inverted" cyanoacrylamide approach has proven particularly effective for targeting non-catalytic cysteines in kinases [4]. This methodology involves orienting the electrophilic β-carbon away from the ATP-binding site to achieve optimal geometry for covalent bond formation with distal cysteine residues [3].
Table 2: β-Aminonitrile Kinase Inhibitors and Their Properties
Compound | Target Kinase | IC50 (nM) | Residence Time | Selectivity Profile | Clinical Status |
---|---|---|---|---|---|
Rilzabrutinib | BTK | 1.3 | 167 hours | >200 kinases | Phase 3 |
PRN473 | BTK | Not specified | Extended | High selectivity | Preclinical |
Compound 15 | JAK3 | 127 | Not specified | 409-fold vs JAK1 | Research |
Compound 16 | JAK3 | 154 | Not specified | 416-fold vs JAK1 | Research |
Compound 9 | BTK | Not specified | 7 days | Excellent | Research |
The tunability of residence time represents a key advantage of β-aminonitrile-based kinase inhibitors. By modifying the steric and electronic environment surrounding the electrophilic carbon, researchers can systematically adjust the kinetics of covalent bond formation and dissociation [4]. This capability enables the development of inhibitors with tailored pharmacokinetic profiles suitable for various therapeutic applications, from acute treatment requiring rapid onset to chronic conditions benefiting from sustained engagement [4].
Janus kinase 3 (JAK3) inhibitors further demonstrate the versatility of β-aminonitrile scaffolds in kinase drug design. Compounds targeting Cys909 in JAK3 have achieved picomolar potency levels while maintaining exceptional selectivity over related kinases [6]. The α-cyanoacrylamide warhead forms reversible covalent bonds with the target cysteine, as confirmed by co-crystal structures showing coexistence of both covalent and non-covalent binding modes [6].
The mechanism of protease inhibition by β-aminonitrile compounds involves formation of reversible thioimidate adducts with catalytic cysteine residues in the enzyme active site [7] [5]. This covalent modification mimics the tetrahedral intermediate formed during natural substrate hydrolysis, resulting in potent and selective enzyme inhibition. The reversible nature of these interactions provides significant advantages over irreversible inhibitors, including reduced toxicity risks and improved safety profiles [5].
Saxagliptin represents a landmark example of β-aminonitrile-based protease inhibitors in clinical practice. Approved by the FDA in 2009 for type 2 diabetes treatment, saxagliptin functions as a reversible covalent inhibitor of dipeptidyl peptidase-4 (DPP-4) through interaction with Ser630 [6]. The compound's nitrile group acts as an electrophilic warhead that forms a covalent bond with the catalytic serine, resulting in sustained enzyme inhibition with minimal off-target effects [2].
The SARS-CoV-2 main protease (Mpro) has emerged as a critical target for antiviral drug development, with β-aminonitrile compounds showing remarkable efficacy. Nirmatrelvir, approved as part of the Paxlovid combination therapy in 2021, exemplifies the successful application of nitrile warheads in protease inhibition [8]. The compound forms reversible covalent bonds with Cys145 in the Mpro active site, demonstrating full occupancy and high selectivity over human cathepsins [5].
Table 3: β-Aminonitrile Protease Inhibitors and Their Mechanisms
Compound | Target Protease | Mechanism | Target Residue | Selectivity | Clinical Status |
---|---|---|---|---|---|
Saxagliptin | DPP-4 | Reversible covalent | Ser630 | High vs cathepsins | FDA Approved 2009 |
Nirmatrelvir | SARS-CoV-2 Mpro | Reversible covalent | Cys145 | High vs cathepsins | FDA Approved 2021 |
Compound 17a | SARS-CoV-2 3CLpro | Reversible covalent | Cys145 | >1000-fold | Research |
Compound 18a | SARS-CoV-2 3CLpro | Reversible covalent | Cys145 | >1000-fold | Research |
Falcipain-2 inhibitor | Malaria protease | Reversible covalent | Catalytic cysteine | High selectivity | Research |
The cyanide elimination mechanism represents a crucial aspect of β-aminonitrile protease inhibitor safety and metabolism. Following covalent modification of target proteases, any released cyanide undergoes rapid detoxification through well-established cellular pathways [9]. The primary mechanism involves conversion to thiocyanate by the mitochondrial enzyme rhodanase, utilizing sulfur donors such as thiosulfate or cysteine [10]. This conversion process produces thiocyanate, which is readily eliminated through urine with minimal toxicity [9].
Alternative cyanide elimination pathways include formation of cyanoalanine through cysteine aminotransferase activity and conversion to α-ketoglutarate cyanohydrin [9]. These metabolic processes ensure rapid clearance of any liberated cyanide, maintaining cellular homeostasis and preventing accumulation of toxic metabolites. The efficiency of these elimination mechanisms has been demonstrated in clinical studies of saxagliptin and nirmatrelvir, where no cyanide-related adverse effects have been reported [6].
Table 4: Cyanide Elimination Pathways in β-Aminonitrile Metabolism
Pathway | Enzyme | Product | Location | Elimination Route | Toxicity |
---|---|---|---|---|---|
Rhodanase conversion | Rhodanase | Thiocyanate | Mitochondria | Urine | Low |
α-Ketoglutarate pathway | Aminotransferase | α-KG cyanohydrin | Cytoplasm | Metabolism | Low |
Cyanoalanine formation | Cysteine aminotransferase | Cyanoalanine | Cytoplasm | Metabolism | Low |
Thiosulfate detoxification | Sulfurtransferase | Thiocyanate | Mitochondria | Urine | Low |
The molecular mechanisms underlying protease inhibition by β-aminonitrile compounds involve specific recognition of enzyme active sites and formation of stable but reversible covalent bonds. Crystal structures of enzyme-inhibitor complexes have revealed the detailed interactions responsible for potency and selectivity [5]. The nitrile group adopts an optimal geometry for nucleophilic attack by the catalytic cysteine, while the amino group provides additional binding interactions with surrounding residues [11].
Research into novel β-aminonitrile protease inhibitors continues to expand, with particular focus on viral proteases and parasitic enzymes. The development of falcipain-2 inhibitors for malaria treatment demonstrates the broad applicability of this scaffold in targeting cysteine proteases across different pathological contexts [12]. These compounds achieve high selectivity for the parasite enzyme over human cathepsins, providing a promising approach for antimalarial drug development [12].